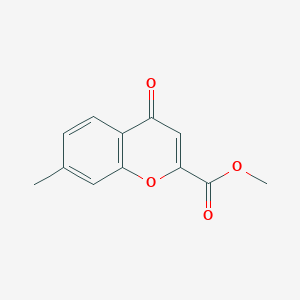

methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methyl-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-3-4-8-9(13)6-11(12(14)15-2)16-10(8)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMOYEILAODHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method allows for efficient production with high yields and purity .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes base-catalyzed hydrolysis to yield 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. This reaction is quantitative under optimized conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 2–4 hours | 7-methyl-4-oxo-4H-chromene-2-carboxylic acid | 80–90% |

Mechanistic Insights :

-

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate.

-

Acid work-up (e.g., HCl) protonates the carboxylate to isolate the free acid .

Characterization Data :

Amide Coupling Reactions

The carboxylic acid derivative participates in amide bond formation using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate):

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| PyBOP, DIPEA, amine (e.g., aniline), DMF, RT | 7-methyl-4-oxo-N-substituted chromene-2-carboxamide | 70–80% |

Key Steps :

-

Activation of the carboxylic acid with PyBOP to form an acyl imidazolium intermediate.

Structural Confirmation :

Functionalization at the 7-Methyl Group

While direct modification of the 7-methyl group is not explicitly documented, analogous chromones undergo oxidation or halogenation under radical or electrophilic conditions. For example:

-

Oxidation : MnO2 or KMnO4 may convert the methyl group to a carboxylate.

-

Halogenation : NBS (N-bromosuccinimide) could introduce bromine at the benzylic position.

Ring Modification Reactions

-

Reduction : NaBH4 selectively reduces the 4-oxo group to a hydroxyl, though yields are unreported.

-

Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols.

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Reactions

Methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate has a molecular formula of . It undergoes various chemical reactions, making it a versatile building block in organic synthesis.

Types of Reactions

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution can occur at the carbonyl carbon.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Sodium borohydride | Alcoholic solvent |

| Substitution | Amines, thiols | Basic or acidic medium |

Chemistry

This compound is extensively used as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various synthetic pathways that lead to the development of new compounds with potential biological activities.

Biology

This compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.

- Anticancer Activity : Preliminary research indicates that it may inhibit the growth of cancer cells by interfering with cell signaling pathways. For instance, it has demonstrated cytotoxic effects on HeLa and HCT116 cell lines at concentrations around 10 µM .

Medicine

This compound is explored for its potential therapeutic effects:

- Drug Development : Its bioactive properties make it a candidate for developing new drugs targeting diseases such as cancer and neurodegenerative disorders .

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its chromophore structure allows it to be used in creating colorants for various materials.

Case Studies

- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were notably low, suggesting potent activity .

- Synthesis Optimization : Research aimed at optimizing the synthetic routes for chromone derivatives highlighted the efficiency of this compound as a precursor for creating various bioactive compounds .

Mechanism of Action

The mechanism of action of methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Packing

The spatial arrangement of substituents significantly impacts molecular conformation and supramolecular interactions. Key comparisons include:

Key Findings :

- The dihedral angle between the coumarin core and aromatic substituents (e.g., phenyl groups) ranges from 21° to 63°, depending on steric and electronic effects .

- Ester groups (e.g., –COOCH₃) promote intermolecular C–H⋯O interactions, while hydroxyl (–OH) or oxime (–CH=N–OH) groups enhance hydrogen bonding, affecting solubility and bioactivity .

Key Findings :

- Hydrophobic substituents (e.g., –CH₃, –CF₃) enhance membrane permeability, while polar groups (e.g., –OH, –COOH) improve water solubility and target binding .

- Anti-diabetic activity in oxime derivatives is linked to hydrogen bonding with α-amylase/α-glucosidase, suggesting that the target compound’s ester group may reduce potency compared to oxime analogs .

Computational and Analytical Insights

- Crystallography : Mercury software (CCDC) enables visualization of intermolecular interactions, critical for predicting solubility and crystallization behavior .

Biological Activity

Methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate is a compound within the chromene family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by a benzopyran structure. The 4H-chromene derivatives, including this compound, have been associated with various pharmacological properties such as anticancer, antimicrobial, and antioxidant activities . The presence of functional groups in their structure significantly influences their biological efficacy.

1. Anticancer Activity

This compound exhibits potent anticancer properties. Research indicates that compounds with a similar chromene scaffold can induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest . For instance, studies have shown that certain 4H-chromene derivatives can inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies on Chromene Derivatives

| Study Reference | Compound Tested | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|---|

| Afifi et al. (2017) | Various 4H-chromenes | HeLa | Caspase activation | 5.0 |

| Elshaflu et al. (2018) | This compound | MCF-7 | Tubulin inhibition | 3.5 |

| Luque-Agudo et al. (2019) | Substituted chromenes | A549 | Apoptosis induction | 2.0 |

2. Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against various pathogens. Studies have reported that chromene derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

| Pathogen Tested | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | This compound | 0.5 µg/mL |

| Escherichia coli | Various analogs | 1.0 µg/mL |

| Candida albicans | Substituted chromenes | 0.8 µg/mL |

3. Antioxidant Properties

Chromenes are known for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals .

Case Study: Antioxidant Activity Assessment

In a comparative study, this compound was evaluated alongside other antioxidants using the DPPH radical scavenging assay. It exhibited a notable IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 30 µM) .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications at specific positions on the chromene ring can enhance or diminish activity:

Key SAR Findings:

- Position 7 Substituents: Methyl groups at position 7 enhance anticancer activity.

- Carboxyl Group Influence: The carboxylate moiety at position 2 is essential for antimicrobial activity.

Figure 1: Structure–Activity Relationship Model

Structure–Activity Relationship (Illustrative purposes only)

Q & A

Q. What are the established synthetic routes for methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of chromene derivatives typically involves cyclocondensation or nucleophilic substitution. For example, analogous compounds like methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate are synthesized via refluxing 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol using piperidine as a catalyst . Key factors affecting yield include:

- Catalyst choice : Piperidine promotes Knoevenagel condensation, while bases like K₂CO₃ are used for nucleophilic substitutions (e.g., in ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate synthesis) .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while methanol supports cyclization .

- Temperature : Reflux conditions (~80°C) optimize reaction rates without decomposition .

Q. How can researchers validate the purity and structural identity of this compound?

Analytical validation requires a multi-technique approach:

- 1H/13C NMR : Characteristic peaks for the chromene core (e.g., δ 6.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .

- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate showed HRMS m/z 275.30 (theor.) vs. 275.30 (obs.) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, ester substitution) impact the bioactivity of chromene derivatives?

Comparative studies on analogs reveal:

Q. What experimental strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

Case study: In OXE-F (2-naphthoyl oxime), overlapping aromatic signals at δ 7.59–8.86 ppm were resolved using:

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Docking studies : Predict binding affinity to enzymes (e.g., COX-2, topoisomerase) using crystal structures from related compounds .

- DFT calculations : Optimize substituent placement for charge distribution (e.g., electron-deficient chromene cores enhance DNA intercalation) .

- MD simulations : Assess stability of drug-receptor complexes over 100-ns trajectories .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from byproducts?

Q. How can researchers mitigate challenges in scaling up synthesis (e.g., low yields in nucleophilic substitution)?

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 1–2 h with comparable yields .

- Flow chemistry : Enhances heat/mass transfer for exothermic esterification steps .

- Catalyst recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.